molecular formula C3F6O B105872 Pentafluoropropionyl fluoride CAS No. 422-61-7

Pentafluoropropionyl fluoride

Cat. No. B105872
CAS RN: 422-61-7
M. Wt: 166.02 g/mol
InChI Key: YLCLKCNTDGWDMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest in several papers. For instance, the synthesis of dialkylamino compounds of group 14 elements with benzamidinate ligands treated with pentafluoropyridine is described, showing different reactivity based on the metal atom involved . Another study demonstrates the use of pentafluoropyridine in the deoxyfluorination of carboxylic acids to acyl fluorides, which can be further used in one-pot amide bond formation . Additionally, the synthesis of bis(pentafluorophenyl)boron fluoride and its reactions with various lithium compounds to form ligands for titanium and zirconium complexes is reported .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized using techniques such as multinuclear NMR spectroscopy, mass spectrometry, and X-ray structural analysis. For example, the tin fluoride compound synthesized in one study was characterized by these methods, revealing an asymmetric dimer with weak interactions . The structural analysis of pentafluorophenyl derivatives also provides insights into the electronic interactions of the substituents .

Chemical Reactions Analysis

The reactivity of fluorinated compounds varies with the structure and the substituents. Pentafluoropyridine undergoes oxidative addition with Si(II) and Ge(II) atoms, while substitution reactions occur with Sn(II) atoms . Pentafluorophenylxenon(II) cation is another example of a stable system with a xenon-carbon bond, showcasing the electrophilic transfer reactivity of pentafluorophenyl groups . The synthesis and rearrangement of perfluoroisopropylpyridines also highlight the intermolecular mechanisms involved in fluoride-ion-initiated reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by their high electronegativity and the ability to form stable bonds. The fluorine chemical shifts and coupling constants in pentafluorophenyl derivatives correlate with the pi-electron donor or acceptor character of the substituents, affecting their chemical shifts and reactivity . The synthesis of poly(pentafluorophenylmethylsiloxane) demonstrates the potential for unusual properties such as permeability and surface activity due to the high fluorine content .

Scientific Research Applications

  • Deoxyfluorination and Amide Bond Formation Pentafluoropropionyl fluoride has been used in the deoxyfluorination of carboxylic acids to acyl fluorides, a process critical in organic synthesis. This method allows the formation of acyl fluorides from various acids under mild conditions. Furthermore, pentafluoropropionyl fluoride is utilized in a one-pot amide bond formation process, providing a straightforward route to amides (Brittain & Cobb, 2021).

  • Ionic Gate Development The development of an anion-regulated synthetic nanochannel involving pentafluoropropionyl fluoride showcases its application in fluoride-driven ionic gates. These gates are significant in biosensors, water quality monitoring, and drug delivery, demonstrating the versatility of pentafluoropropionyl fluoride in various scientific applications (Liu et al., 2014).

  • Catalytic Hydrodefluorination Pentafluoropropionyl fluoride is involved in the synthesis and reactivity of low-coordinate iron(II) fluoride complexes. These complexes are important in catalytic applications like C-F bond activation and fluorocarbon functionalization, demonstrating the compound's critical role in advanced chemical processes (Vela et al., 2005).

  • Thermal Rearrangement in Chemical Synthesis The compound's role in the thermal rearrangement of trifluoromethyl trifluorovinyl ether to pentafluoropropionyl fluoride under specific conditions is significant in chemical synthesis, highlighting its utility in the formation of various acyl fluorides (Zompatori & Tortelli, 2004).

  • Energy Storage and Conversion Pentafluoropropionyl fluoride is relevant in the research of energy storage and conversion, particularly in Li-ion technology. Its involvement in enhancing the energy stored in commercial cells is a testament to its significance in the growing field of sustainable energy (Conte & Pinna, 2014).

  • Fluoride Anion Recognition and Sensing The compound's relevance in the recognition and sensing of fluoride anions, crucial for environmental and health monitoring, is another area where pentafluoropropionyl fluoride shows its versatility (Cametti & Rissanen, 2009).

  • Synthesis of High-Purity AsF5 Pentafluoropropionyl fluoride is involved in the synthesis of high-purity arsenic pentafluoride, AsF5, indicating its utility in the synthesis of other important fluorine compounds (Emara, Lehmann, & Schrobilgen, 2005).

  • Radiofluorination in Medical Imaging The compound plays a role in radiofluorination techniques used in positron emission tomography (PET), a crucial aspect of modern medical imaging (Rotstein et al., 2014).

  • In Vivo Biofluorination Innovative research has demonstrated the use of pentafluoropropionyl fluoride in in vivo biofluorination processes, expanding the possibilities in biotechnology and pharmaceuticals (Calero et al., 2020).

Safety And Hazards

PFPF may explode on contact with fluorinated catalysts . When heated to decomposition, it emits toxic fumes of Fí . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2,2,3,3,3-pentafluoropropanoyl fluoride
Source PubChem
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InChI

InChI=1S/C3F6O/c4-1(10)2(5,6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCLKCNTDGWDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059968
Record name Perfluoropropionyl fluoride
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Molecular Weight

166.02 g/mol
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Physical Description

Liquefied gas; [Alfa Aesar MSDS]
Record name Pentafluoropropionyl fluoride
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Product Name

Pentafluoropropionyl fluoride

CAS RN

422-61-7
Record name 2,2,3,3,3-Pentafluoropropanoyl fluoride
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Record name Propanoyl fluoride, 2,2,3,3,3-pentafluoro-
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Record name Propanoyl fluoride, 2,2,3,3,3-pentafluoro-
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Record name Perfluoropropionyl fluoride
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Record name Perfluoropropionyl fluoride
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Synthesis routes and methods I

Procedure details

CF3CF2COOCF2CF2CF3 (20 g) obtained in Example 5 and chlorotrifluoroethylene oligomer (120 g) were charged into a 200 ml autoclave made of nickel and equipped with a reflux condenser and heated to 200° C. The reflux condenser was cooled by circulating cooling water, and when the pressure became at least 0.1 MPa, the gas was purged while maintaining the pressure to recover a gaseous sample (15 g). By GC-MS, it was confirmed that CF3CF2COF was the main product. The GC yield was 90%.
Quantity
20 g
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120 g
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Yield
90%

Synthesis routes and methods II

Procedure details

CF3CF2COF (b.p. -28° C.) is prepared by flowing hexafluoropropylene oxide through a stainless steel reactor tube containing active carbon carrying 3% by weight of potassium fluoride kept at 150° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentafluoropropionyl fluoride
Reactant of Route 2
Pentafluoropropionyl fluoride
Reactant of Route 3
Pentafluoropropionyl fluoride
Reactant of Route 4
Pentafluoropropionyl fluoride
Reactant of Route 5
Pentafluoropropionyl fluoride

Citations

For This Compound
68
Citations
A Zompatori, V Tortelli - Journal of fluorine chemistry, 2004 - Elsevier
… ether (MVE) to pentafluoropropionyl fluoride (PPF) under … ether (MVE) to pentafluoropropionyl fluoride (PPF) has been … pentafluoropropionyl fluoride in a total yield of 53% (Fig. 1). …
Number of citations: 9 www.sciencedirect.com
SA Lermontov, AN Malkova - Russian Chemical Bulletin, 2007 - Springer
… Pentafluoropropionyl fluoride was synthesized by the isomerization of perfluoropropylene oxide according to an earlier described procedure.Before the reaction, silica gel (Chemapol, L …
Number of citations: 7 link.springer.com
Q Geng, X Xiao, GR He, SM Yao, GX Liang - Chinese Chemical Letters, 2016 - Elsevier
… In this study, investigation on degradation of HFPO oligomers to pentafluoropropionyl fluoride (PPF), a valuable industrial chemical, is reported. Different combinations of alkali metal …
Number of citations: 3 www.sciencedirect.com
RN Haszeldine, AE Tipping - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
… The isolation of pentafluoropropionyl fluoride as a pyrolysis product from (I) or (111) … " (contact time 1.2 sec.) gave pentafluoropropionyl fluoride and the breakdown products C2F6, COF,, …
Number of citations: 17 pubs.rsc.org
DP FluoroIntermediates - Citeseer
… HFPO may be isomerized to either pentafluoropropionyl fluoride (PPF) or hexafluoroacetone (HFA). The thermolysis of HFPO can also serve as a source of difluorocarbene. A few …
Number of citations: 2 citeseerx.ist.psu.edu
HM Badawi, W Forner - ASIAN JOURNAL OF SPECTROSCOPY, 2000 - hero.epa.gov
Theoretical analysis of two rotors internal rotation and vibrational spectra for 2,2,3,3,3-pentafluoropropionyl fluoride | Health & Environmental Research Online (HERO) | US EPA … Theoretical …
Number of citations: 1 hero.epa.gov
M Cushman, HH Patel, J Scheuring… - The Journal of Organic …, 1992 - ACS Publications
… studies of the reaction of hexafluoropropene oxide (19) with ortho diamines that use of polar solvents like acetonitrile accelerates isomerization of 19 to pentafluoropropionyl fluoride, …
Number of citations: 52 pubs.acs.org
N ISHIKAWA - Journal of Synthetic Organic Chemistry, Japan, 1977 - jstage.jst.go.jp
… Rearrangements of HFPO (3.1 Reactions via pentafluoropropionyl fluoride, 3.2 Preparation of hexafluoroacetone), 4. Nucleophilic reactions, 5. Generation of difluorocarbene, 6. …
Number of citations: 2 www.jstage.jst.go.jp
N Ishikawa, S Sasaki - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
… On the other hand, pentafluoropropionyl fluoride, formed by the isomerization of HFPO, pentafluoropropionated 2aminophenol giving a small amount of 1. When acetonitrile vvas used …
Number of citations: 48 www.journal.csj.jp
T Gramstad, RN Haszeldine - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… Pyrolysis of perfluoropropanesulphonic acid at 500" gives perfluorohexane, pentafluoropropionyl fluoride, and products of complete breakdown; the CS bmd is again the point of …
Number of citations: 65 pubs.rsc.org

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